molecular formula C23H24N2O6 B2929535 Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 898411-99-9

Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No. B2929535
CAS RN: 898411-99-9
M. Wt: 424.453
InChI Key: OSSKXZSLSKOIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the cyclization of methyl benzoate derivatives in the presence of bases, leading to the formation of anilides of hydroxy-dihydroquinoline sulfonic acid, highlighting the compound's utility in synthesizing heterocyclic structures with potential biological activity (Ukrainets et al., 2014).
  • Formation of Mesomeric Betaines : The reaction of ethynylquinoline with methyl bromobenzoates has been used to synthesize quinolinium salts and mesomeric betaines, providing insights into the structural dynamics and potential electronic applications of similar compounds (Schmidt et al., 2016).

Medicinal Chemistry Applications

  • Antimicrobial Agents : Derivatives of quinoline and isoquinoline have been synthesized with potential as antimicrobial agents, indicating the broader applicability of the compound for drug development (Desai et al., 2007); (Rao et al., 2020).

Catalysis and Reaction Mechanisms

  • Hydroesterification Catalysis : Studies on cobalt carbonyl-catalyzed hydroesterification highlight the compound's relevance in catalytic processes that produce valuable esters and acids, important in industrial chemistry (Matsuda, 1973).

Structural and Spectroscopic Studies

  • Crystallographic and Spectroscopic Analysis : The synthesis and structural elucidation of related compounds provide a foundation for understanding the chemical behavior and potential applications of "Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate" in material science, pharmaceuticals, and chemical engineering (Kovalenko et al., 2019).

Potential Applications in Drug Discovery and Development

  • Tubulin Polymerization Inhibition : The compound's structural analogs have been identified as inhibitors of tubulin polymerization, suggesting possible applications in cancer therapy by inhibiting cell division (Minegishi et al., 2015).

properties

IUPAC Name

methyl 4-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-30-14-13-25-12-11-18-19(22(25)27)5-4-6-20(18)31-15-21(26)24-17-9-7-16(8-10-17)23(28)29-2/h4-12H,3,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSKXZSLSKOIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

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